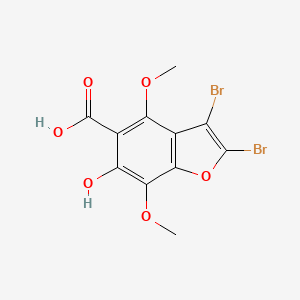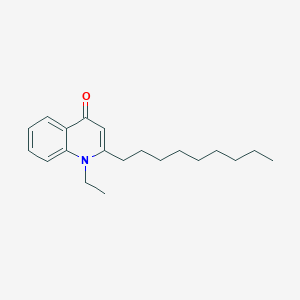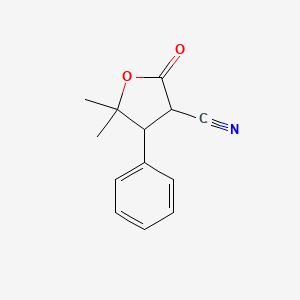
5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile: is an organic compound with a complex structure that includes a tetrahydrofuran ring, a phenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in an ethanol medium . This method is efficient and environmentally friendly, yielding high-purity products without the need for column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound shares a similar tetrahydrofuran ring structure but differs in functional groups and overall reactivity.
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives: These compounds have similar structural motifs but include additional functional groups that confer different chemical properties.
Propiedades
Número CAS |
21863-84-3 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-oxo-4-phenyloxolane-3-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c1-13(2)11(9-6-4-3-5-7-9)10(8-14)12(15)16-13/h3-7,10-11H,1-2H3 |
Clave InChI |
ZYAXOYUQIOBZSM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C(=O)O1)C#N)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





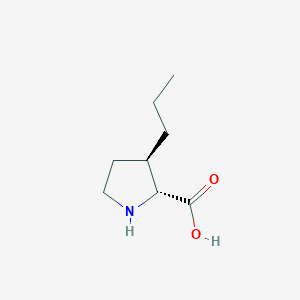
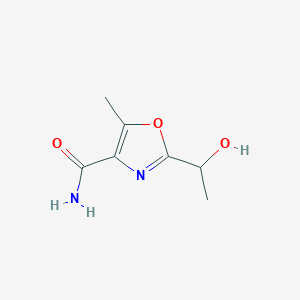

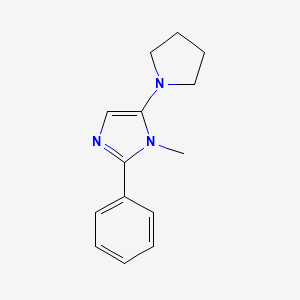
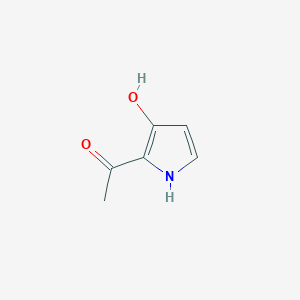
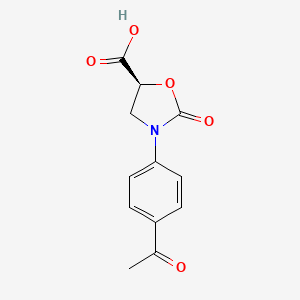
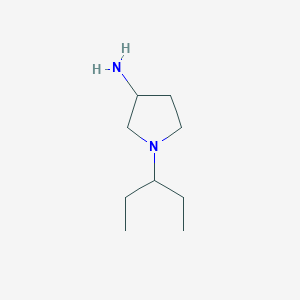

![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
